Nitric acid;3-nonoxypropane-1,2-diol
Description
The latter is hypothesized to be a propane-1,2-diol derivative with a nonoxy (likely nonyloxy, C₉H₁₉O–) substituent at the 3-position. Propane-1,2-diol derivatives are widely studied for their industrial, food, and pharmaceutical applications . While direct data on this specific compound is lacking, comparisons can be drawn to structurally related propane-1,2-diol analogs, such as 3-chloropropane-1,2-diol (3-MCPD), propane-1,2-diol (propylene glycol), and 3-ethoxypropane-1,2-diol. Nitric acid’s role may involve esterification, stabilization, or nitration processes, as seen in reactions with other alcohols .
Properties
CAS No. |
62908-49-0 |
|---|---|
Molecular Formula |
C12H28N2O9 |
Molecular Weight |
344.36 g/mol |
IUPAC Name |
nitric acid;3-nonoxypropane-1,2-diol |
InChI |
InChI=1S/C12H26O3.2HNO3/c1-2-3-4-5-6-7-8-9-15-11-12(14)10-13;2*2-1(3)4/h12-14H,2-11H2,1H3;2*(H,2,3,4) |
InChI Key |
WCIRQYMHUBLGGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCC(CO)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Preparation Methods
Williamson Ether Synthesis
Propane-1,2-diol reacts with nonyl bromide in alkaline conditions to yield 3-nonoxypropane-1,2-diol. A typical procedure involves:
- Reactants : Propane-1,2-diol (1.0 equiv), nonyl bromide (1.1 equiv), NaOH (2.5 equiv).
- Conditions : Reflux in ethanol (12 h, 78°C).
- Workup : Neutralization with HCl, extraction with dichloromethane, and silica gel chromatography (hexane/ethyl acetate 4:1).
Yields typically exceed 70%, though competing elimination reactions may reduce efficiency.
Catalytic Etherification
Acid-catalyzed etherification using nonanol and propane-1,2-diol under Dean-Stark conditions removes water, driving the equilibrium toward product formation. Sulfuric acid (5 mol%) in toluene at 110°C for 24 h achieves 68% conversion, but requires rigorous drying to prevent hydrolysis.
Nitration Strategies for 3-Nonoxypropane-1,2-Diol
Nitration targets the primary hydroxyl group of the diol, though regioselectivity must be controlled to avoid bis-nitration.
Nitric Acid/Acetic Anhydride Method
This classical approach employs nitric acid (65–70%) with acetic anhydride as a dehydrating agent:
- Reactants : 3-Nonoxypropane-1,2-diol (1.0 equiv), HNO₃ (1.2 equiv), (CH₃CO)₂O (3.0 equiv), glacial CH₃COOH (3.0 equiv).
- Conditions : Ethyl acetate solvent, 0°C → RT, 20 h.
- Workup : Neutralization with KOH, extraction with DCM, chromatography (petroleum ether/EtOAc 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Purity (HPLC) | 95% |
| Regioselectivity | 9:1 (primary:secondary) |
Mechanistically, acetic anhydride activates nitric acid to form acetyl nitrate, which nitrates the less sterically hindered primary hydroxyl group.
Silver Nitrate-Mediated Halogen Displacement
Halogenated precursors (e.g., 3-bromo-1-nonoxypropan-2-ol) react with AgNO₃ in polar aprotic solvents:
- Reactants : 3-Bromo-1-nonoxypropan-2-ol (1.0 equiv), AgNO₃ (1.5 equiv).
- Conditions : Acetonitrile, RT, 48 h, light protection.
- Workup : Filtration through Celite, solvent evaporation, chromatography (hexane/EtOAc 7:3).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 94% |
| Purity (NMR) | 98% |
| Byproducts | <2% AgBr |
This method avoids acidic conditions, making it suitable for acid-sensitive substrates. However, silver nitrate’s cost and moisture sensitivity limit industrial scalability.
Comparative Analysis of Nitration Methods
The table below contrasts the two primary nitration approaches:
| Parameter | HNO₃/Ac₂O | AgNO₃ |
|---|---|---|
| Reaction Time | 20 h | 48 h |
| Temperature | 0°C → RT | RT |
| Yield | 82% | 94% |
| Cost | Low | High |
| Scalability | Industrial | Lab-scale |
| Regioselectivity | Moderate | High |
The AgNO₃ method offers superior yields and selectivity but is less economically viable. The HNO₃/Ac₂O route balances cost and efficiency, though it requires careful pH control.
Challenges and Optimization Opportunities
Regioselectivity Control
The secondary hydroxyl group’s nitration is minimized by steric hindrance from the nonyl chain. Computational studies suggest transition-state stabilization favors primary nitration by >10:1.
Purification Strategies
Flash chromatography remains the gold standard, though distillation under reduced pressure (56–58°C, 0.15 Torr) is feasible for large batches.
Environmental Impact
Silver nitrate waste poses disposal challenges, whereas the HNO₃/Ac₂O method generates biodegradable acetate byproducts. Life-cycle assessments recommend the latter for green chemistry applications.
Chemical Reactions Analysis
Types of Reactions
Nitric acid;3-nonoxypropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrate ester group to an amine or other functional groups.
Substitution: The nitrate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Scientific Research Applications
Nitric acid;3-nonoxypropane-1,2-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its role in signaling pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of nitric oxide donors.
Industry: Utilized in the manufacture of polymers, coatings, and other industrial products
Mechanism of Action
The mechanism of action of nitric acid;3-nonoxypropane-1,2-diol involves the release of nitric oxide (NO), a key signaling molecule in various physiological processes. The nitrate ester group undergoes enzymatic or chemical reduction to release NO, which then activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This cascade results in various biological effects, including vasodilation and modulation of cellular functions .
Comparison with Similar Compounds
3-Chloropropane-1,2-Diol (3-MCPD)
- Structure : Propane-1,2-diol with a chlorine substituent at the 3-position.
- Applications: A food contaminant formed during thermal processing (e.g., baking, frying). Notably, bread crust and toasted products contain elevated levels (up to 500 µg/kg) .
- Saturation of metabolism occurs at doses >20,000 mg/day in humans .
- Key Difference : Unlike the hypothetical nitric acid derivative, 3-MCPD lacks nitric acid’s oxidative properties, which could alter reactivity and toxicity.
Propane-1,2-Diol (Propylene Glycol, E 1520)
- Structure : The simplest propane-1,2-diol with hydroxyl groups at positions 1 and 2.
- Applications : Used as a food additive (E 1520), solvent, and antifreeze. Rapidly absorbed and metabolized to lactic acid via the citric acid cycle .
- Toxicity : Generally recognized as safe (GRAS) at low doses but causes metabolic acidosis at high concentrations (>20 g/day) .
- Key Difference: Propane-1,2-diol lacks substituents at the 3-position, making it less structurally complex than 3-nonoxypropane-1,2-diol.
3-Ethoxypropane-1,2-Diol
- Structure : Propane-1,2-diol with an ethoxy group (C₂H₅O–) at the 3-position.
- Applications: Limited data, but ethoxy groups often enhance solubility and stability in formulations .
- Toxicity: No specific toxicity data; however, ethoxy derivatives are typically less reactive than halogenated analogs.
3-(Dodecylamino)Propane-1,2-Diol
- Structure: Propane-1,2-diol with a dodecylamino (C₁₂H₂₅NH–) group at the 3-position.
- Properties : High molecular weight (259.43 g/mol) and amphiphilic nature, suggesting surfactant-like applications .
- Key Difference: The amino group introduces basicity, contrasting with the nonpolar nonoxy group in the target compound.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Metabolic Pathways
Q & A
Q. What are the key synthetic routes for preparing 3-nonoxypropane-1,2-diol, and how can reaction conditions influence yield?
- Methodological Answer : 3-Nonoxypropane-1,2-diol can be synthesized via etherification of propane-1,2-diol with a nonyl halide (e.g., nonyl bromide) under alkaline conditions. The reaction typically employs a base like NaOH to deprotonate the diol, facilitating nucleophilic substitution. Temperature control (40–60°C) and solvent selection (e.g., tetrahydrofuran) are critical to minimize side reactions, such as diol self-condensation. Yield optimization requires stoichiometric balancing of the nonyl halide and monitoring reaction progress via thin-layer chromatography (TLC) .
Q. How can nitric acid’s oxidative properties be leveraged to modify 3-nonoxypropane-1,2-diol in experimental settings?
- Methodological Answer : Nitric acid acts as a strong oxidizer, potentially converting hydroxyl groups in 3-nonoxypropane-1,2-diol to ketones or carboxylic acids. For controlled oxidation, dilute nitric acid (≤30% v/v) at 50–70°C is recommended. Reaction monitoring via infrared spectroscopy (IR) can track carbonyl formation (C=O stretch at ~1700 cm⁻¹). Caution is required to avoid over-oxidation; antioxidants like diphenylamine may slow unintended side reactions .
Q. What analytical techniques are most reliable for characterizing 3-nonoxypropane-1,2-diol purity and structure?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with hydroxyl protons appearing as broad singlets (δ 1.5–2.5 ppm) and ether linkages at δ 3.3–3.7 ppm. Gas chromatography-mass spectrometry (GC-MS) quantifies purity, while high-performance liquid chromatography (HPLC) with refractive index detection resolves diol derivatives. For trace impurities, mass spectrometry coupled with liquid chromatography (LC-MS) is advised .
Advanced Research Questions
Q. How do metabolic pathways of propane-1,2-diol derivatives inform toxicity studies of 3-nonoxypropane-1,2-diol?
- Methodological Answer : Propane-1,2-diol is enzymatically reduced to lactic acid via human aldose reductase, entering the citric acid cycle . For 3-nonoxypropane-1,2-diol, the nonyl ether group may hinder enzymatic access, altering metabolic fate. In vitro assays with liver microsomes can identify metabolites, while in vivo studies in rodents track urinary excretion (e.g., mercapturic acid conjugates) to assess bioactivation pathways and potential nephrotoxicity .
Q. What experimental strategies resolve contradictions in silage studies reporting variable propane-1,2-diol concentrations?
- Methodological Answer : Discrepancies in propane-1,2-diol levels (e.g., 0–33.49 g/kg dry matter in silage ) often stem from differences in microbial activity or additive formulations. Replicate studies should standardize fermentation conditions (pH, temperature) and use additives with defined compositions. Statistical tools like multivariate regression can isolate variables (e.g., lactic acid concentration, which inversely correlates with propane-1,2-diol levels ). Cross-validation via GC-MS and enzymatic assays ensures data robustness.
Q. How does nitric acid’s role in esterification compete with its oxidative effects during synthesis of 3-nonoxypropane-1,2-diol derivatives?
- Methodological Answer : Nitric acid can protonate hydroxyl groups, catalyzing esterification with carboxylic acids. However, competing oxidation requires careful pH and temperature modulation. For ester synthesis, use low-temperature conditions (0–10°C) and stoichiometric HNO₃ to favor protonation over oxidation. Real-time monitoring via Raman spectroscopy detects nitration byproducts. Post-reaction quenching with NaHCO₃ neutralizes residual acid, preserving product integrity .
Key Research Considerations
- Contradictions : Address conflicting metabolic data by integrating in vitro and in vivo models .
- Analytical Validation : Combine NMR, GC-MS, and enzymatic assays to confirm diol identity and purity .
- Oxidation Control : Optimize nitric acid concentration and reaction time to balance synthesis and degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
